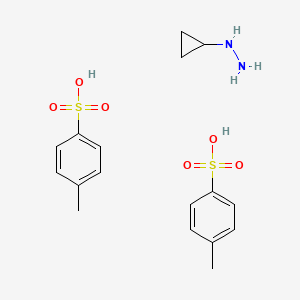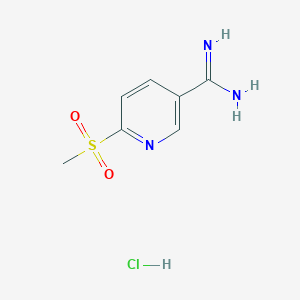
5-(Trifluoromethyl)-2-benzothiazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-2-benzothiazolecarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzothiazole ring with a carbonitrile substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-benzothiazolecarbonitrile typically involves the introduction of the trifluoromethyl group into the benzothiazole ring. One common method is the trifluoromethylation of benzothiazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems and continuous flow reactors. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)-2-benzothiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-2-benzothiazolecarbonitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-2-benzothiazolecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, including antimicrobial and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Trifluoromethyl)-2-formylphenylboronic acid: Known for its antimicrobial activity and potential as an antibacterial agent.
Trifluoromethylated phenols and anilines: Used in pharmaceutical and agrochemical applications due to their unique chemical properties.
Uniqueness
5-(Trifluoromethyl)-2-benzothiazolecarbonitrile stands out due to its specific combination of a trifluoromethyl group and a benzothiazole ring with a carbonitrile substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
220301-87-1 |
|---|---|
Molekularformel |
C9H3F3N2S |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H3F3N2S/c10-9(11,12)5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H |
InChI-Schlüssel |
BVMFYBPWYIOKQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)



![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)






![Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13650376.png)
